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molecular formula C11H15ClN2O B8656056 1-(3-Chloro-4-methoxyphenyl)piperazine

1-(3-Chloro-4-methoxyphenyl)piperazine

Cat. No. B8656056
M. Wt: 226.70 g/mol
InChI Key: BZGRBQVSAKNXLC-UHFFFAOYSA-N
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Patent
US06013654

Procedure details

A mixture of 3-chloro-4-anisidine (Aldrich; 0.633 g), bis(2-chloroethyl)amine hydrochloride (Aldrich; 0.860 g), potassium carbonate (1.11 g), and N,N-dimethylacetamide (6 mL) is stirred at 100° C. for 17.5 h, at which time the mixture is cooled and partioned between dichloromethane and water/sodium bicarbonate. The organic layers are dried over sodium sulfate, concentrated, and the residue is chromatographed on silica gel using methanol/dichloromethane (8/92) to give 0.297 g of 1-(3-chloro-4-methoxyphenyl)piperazine. 1H NMR (CDCl3) δ 3.05, 3.86, 6.80, 6.87, 6.99.
Quantity
0.633 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
water sodium bicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[NH2:10])[O:5][CH3:6].[ClH:11].Cl[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]Cl.C(=O)([O-])[O-].[K+].[K+].O.C(=O)(O)[O-].[Na+]>ClCCl.CN(C)C(=O)C>[Cl:11][C:3]1[CH:2]=[C:9]([N:10]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)[CH:8]=[CH:7][C:4]=1[O:5][CH3:6] |f:1.2,3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
0.633 g
Type
reactant
Smiles
ClC=1C=C(OC)C=CC1N
Name
Quantity
0.86 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
1.11 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
water sodium bicarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
is stirred at 100° C. for 17.5 h, at which time the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
17.5 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1OC)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.297 g
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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